molecular formula C14H14ClN3O3S B2520152 2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097860-60-9

2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No. B2520152
CAS RN: 2097860-60-9
M. Wt: 339.79
InChI Key: NJJIVKFBQLGPPJ-UHFFFAOYSA-N
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Description

The compound "2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one" is a multifaceted molecule that appears to be related to various research areas, including organic synthesis, crystallography, and computational chemistry. The molecule contains a pyrrolidine ring, a thiadiazole moiety, and a 4-chlorophenoxy group, which suggests it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of pyrrole derivatives can be achieved through a one-pot multi-component reaction, as seen in the synthesis of a penta-substituted pyrrole derivative . Similarly, the synthesis of thiadiazole derivatives can involve ring-opening reactions followed by cyclization, as demonstrated in the synthesis of N-substituted indole-2-thiols . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of a 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined and showed that the molecule crystallized in the orthorhombic space group with eight asymmetric molecules per unit cell . Computational studies, such as density functional theory (DFT), have been used to predict the spectral and geometrical data of similar compounds, which often show good correlation with experimental data .

Chemical Reactions Analysis

The reactivity of related compounds can be quite diverse. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form various heterocyclic compounds . The presence of reactive functional groups in the compound of interest suggests that it may also participate in a variety of chemical reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For example, the crystal structure of a chlorophenyl ring-containing compound revealed planar rings and a pyrrolidine ring adopting a conformation between envelope and half-chair . The electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) of similar compounds have been investigated using quantum mechanical calculations, providing insights into their reactivity and potential applications . Additionally, the fungicidal activity of some chlorophenoxy derivatives has been reported, indicating potential agrochemical applications .

Scientific Research Applications

Electrochromic Materials

Thiadiazole derivatives have been explored as novel electron acceptors in the development of electrochromic materials. These compounds, when integrated into donor-acceptor-type (D-A) conjugated polymers, exhibit significant potential for creating materials with fast switching speeds, high coloration efficiency, and stability. For instance, a study on thiadiazolo[3,4-c]pyridine as an acceptor revealed the formulation of a neutral green electrochromic polymer, poly(4,7-di(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine) (PEPTE), which displayed a low bandgap, favorable redox activity, and rapid switching times (Ming et al., 2015).

Fungicidal Agents

Substituted 2-(4-chlorophenoxy) derivatives have shown effectiveness as fungicides, highlighting their potential in agrochemical applications. The interaction of these compounds with various substrates, leading to fungicidal activity, underscores their value in addressing plant pathologies (Kuzenkov & Zakharychev, 2009).

Corrosion Inhibition

Thiadiazole and its derivatives have been studied for their corrosion inhibition properties on metals, particularly iron. Quantum chemical parameters and molecular dynamics simulations have demonstrated the efficacy of these compounds in protecting metal surfaces against corrosion, offering insights into their potential industrial applications for extending the lifespan of metal structures (Kaya et al., 2016).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c15-10-1-3-11(4-2-10)20-9-14(19)18-6-5-12(8-18)21-13-7-16-22-17-13/h1-4,7,12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJIVKFBQLGPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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